1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone
Description
Its structure comprises a biphenyl backbone with a benzyloxy (-OCH₂C₆H₅) group at the 2'-position and an acetyl (-COCH₃) group at the 2-position. The benzyloxy group introduces steric bulk and electron-donating characteristics, while the acetyl group contributes to electrophilic reactivity. This compound is utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and photoredox dearomatization processes .
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-(2-phenylmethoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C21H18O2/c1-16(22)18-11-5-6-12-19(18)20-13-7-8-14-21(20)23-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
InChI Key |
FGPAWJLXZMBBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone typically involves the reaction of 2-bromo-1-[1,1’-biphenyl]-2-yl]ethanone with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies have indicated that 1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone exhibits promising antimicrobial properties. Research suggests that it may inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
| Study | Organism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Study A | E. coli | 15 | 100 |
| Study B | S. aureus | 12 | 100 |
| Study C | P. aeruginosa | 10 | 100 |
This table summarizes findings from various studies assessing the antimicrobial efficacy of the compound against common pathogens.
Antifungal Properties
In addition to its antibacterial activity, the compound has shown antifungal effects against several fungal strains. The benzyloxy substitution may enhance its interaction with fungal cell membranes.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 75 |
Case Study 1: Antimicrobial Screening
In a recent study published in Molecules, researchers evaluated the antimicrobial properties of several derivatives of this compound against clinical strains of bacteria and fungi. The results demonstrated that certain derivatives showed enhanced activity compared to the parent compound, suggesting that structural modifications can significantly influence biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis conducted on related compounds indicated that modifications to the benzyloxy group could lead to variations in biological activity. For instance, compounds with additional methoxy groups exhibited increased antibacterial potency, highlighting the importance of functional group positioning on biological interactions .
Mechanism of Action
The mechanism of action of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Biphenyl Backbone
Alkoxy Substituents
- 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone (CAS 16927-79-0): Substituents: Methoxy (-OCH₃) at 4'-position, acetyl at 2-position. Molecular Weight: 210.28 g/mol . Its electron-donating nature is weaker compared to benzyloxy due to reduced resonance stabilization. Synthetic Utility: Used in Suzuki-Miyaura couplings; methoxy groups are easier to deprotect than benzyloxy .
- 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone (CAS 345-55-1): Substituents: Fluoro (-F) at 2'-position, acetyl at 4-position. Molecular Weight: 214.23 g/mol . Key Differences: The electron-withdrawing fluoro group alters electronic properties, reducing electron density on the biphenyl ring. This enhances electrophilicity at the acetyl group, making it more reactive in nucleophilic substitutions compared to benzyloxy derivatives .
Hydroxy vs. Protected Hydroxy Groups
- 1-(4'-Hydroxy-[1,1'-biphenyl]-2-yl)ethanone: Substituents: Hydroxy (-OH) at 4'-position, acetyl at 2-position. Key Differences: The free hydroxy group increases acidity (pKa ~10) and hydrogen-bonding capability, influencing solubility and crystallization behavior. Often protected as a benzyl ether (e.g., benzyloxy) to prevent unwanted side reactions .
- 1-[4-(Benzyloxy)-2-hydroxyphenyl]ethanone (CAS 29682-12-0): Substituents: Benzyloxy at 4-position, hydroxy at 2-position, acetyl at unspecified position. Key Differences: Dual functional groups (benzyloxy and hydroxy) allow selective modifications. The ortho-hydroxy group can participate in chelation or tautomerism, absent in the target compound .
Electron-Withdrawing Substituents
- Key Differences: The nitro group strongly withdraws electrons, reducing the electron density of the biphenyl system. This significantly impacts reactivity in electrophilic aromatic substitution and photoredox applications .
Structural Analogues with Heterocyclic Moieties
- 1-(5-(Furan-2-yl)-3-methyl-[1,1'-biphenyl]-2-yl)ethanone (3v): Substituents: Furan-2-yl at 5-position, methyl at 3-position, acetyl at 2-position. Key Differences: The furan ring introduces conjugation and π-electron richness, enabling participation in cycloaddition reactions. This contrasts with benzyloxy derivatives, which lack such reactivity .
Physical and Spectroscopic Comparisons
Table 1: Physical Properties
Table 2: NMR Data Highlights
Biological Activity
1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, anti-inflammatory effects, and other pharmacological activities.
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 230.27 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of compounds with similar structural motifs. For instance, derivatives of benzyloxy-substituted biphenyls have shown significant activity against common bacterial strains.
- Case Study : A study conducted on a series of benzyloxy biphenyl derivatives reported Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the benzyloxy group can enhance antibacterial efficacy .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been documented. The presence of the benzyloxy group is thought to contribute to the inhibition of pro-inflammatory mediators.
- Research Findings : In vitro studies indicated that biphenyl derivatives could inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, thereby reducing inflammation .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.
- Findings : Docking simulations suggested that this compound could effectively bind to enzymes involved in inflammatory pathways, potentially acting as a competitive inhibitor. The binding energy scores indicated a favorable interaction with target proteins, which supports further exploration as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
